Otophylloside B 4'''-O-beta-D-cymaropyranoside
Overview
Description
Otophylloside B 4’‘’-O-beta-D-cymaropyranoside is a natural compound isolated from the roots of Cynanchum otophyllum, a plant traditionally used in Chinese medicine. This compound belongs to the class of C21 steroidal glycosides and has shown potential neurotrophic and cytotoxic activities .
Preparation Methods
The preparation of Otophylloside B 4’‘’-O-beta-D-cymaropyranoside involves the extraction of the roots of Cynanchum otophyllum using ethanol at room temperature. The extract is then subjected to various chromatographic techniques, including silica gel column chromatography, ODS column chromatography, and high-performance liquid chromatography (HPLC), to purify the compound .
Chemical Reactions Analysis
Otophylloside B 4’‘’-O-beta-D-cymaropyranoside undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur under acidic or basic conditions, depending on the nature of the substituent being introduced.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the structure-activity relationship of steroidal glycosides.
Biology: The compound has shown neurotrophic activity, promoting the growth and differentiation of neuronal cells.
Medicine: It exhibits cytotoxic activity against certain cancer cell lines, making it a potential candidate for anticancer drug development.
Industry: The compound’s unique structure and bioactivity make it valuable for the development of new pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of Otophylloside B 4’‘’-O-beta-D-cymaropyranoside involves its interaction with specific molecular targets and pathways. It has been shown to induce cell death in cancer cells by interfering with the cell cycle and inhibiting cell proliferation. The compound also promotes neurite outgrowth by activating neurotrophic signaling pathways .
Comparison with Similar Compounds
Otophylloside B 4’‘’-O-beta-D-cymaropyranoside is unique among similar compounds due to its specific glycosylation pattern. Similar compounds include:
- Caudatin 3-O-beta-D-cymaropyranoside
- Caudatin 3-O-beta-D-cymaropyranosyl-(1→4)-beta-D-cymaropyranoside
- Otophylloside A
These compounds share a similar steroidal glycoside backbone but differ in their glycosylation patterns, which can significantly affect their biological activities .
Biological Activity
Otophylloside B 4'''-O-beta-D-cymaropyranoside is a natural compound derived from the roots of Cynanchum otophyllum, a plant traditionally utilized in Chinese medicine. This compound belongs to the class of C21 steroidal glycosides and has garnered attention for its diverse biological activities, particularly in neuroprotection and potential anticancer effects.
Chemical Structure and Properties
This compound features a unique glycosylation pattern that distinguishes it from other steroidal glycosides. Its molecular formula is C₃₁H₄₆O₁₈, with a molecular weight of 642.7 g/mol. The compound's structure contributes significantly to its biological activity, influencing its interaction with various cellular pathways.
Biological Activities
1. Neurotrophic Activity
Research indicates that Otophylloside B promotes the growth and differentiation of neuronal cells, showcasing neurotrophic properties. This activity is crucial for neuronal survival and regeneration, making it a candidate for neurodegenerative disease therapies. The mechanism involves the activation of neurotrophic signaling pathways that enhance neurite outgrowth and neuronal plasticity .
2. Cytotoxic Effects
Otophylloside B exhibits cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent. Studies have demonstrated that the compound induces apoptosis in cancer cells by disrupting the cell cycle and inhibiting proliferation. This effect is mediated through the modulation of key signaling pathways involved in cell survival and death .
3. Antioxidant Properties
The antioxidant capacity of Otophylloside B has been highlighted in several studies, indicating its ability to scavenge free radicals and reduce oxidative stress. This property is particularly relevant in the context of aging and age-related diseases, where oxidative damage plays a significant role .
Case Studies and Experimental Findings
A series of experimental studies have been conducted to elucidate the biological activity of Otophylloside B:
- Neuroprotective Effects : In vitro studies demonstrated that Otophylloside B significantly protects against oxidative stress-induced neuronal injury, promoting cell viability and reducing apoptosis markers .
- Anticancer Activity : In vitro tests on various cancer cell lines revealed that Otophylloside B inhibited cell growth effectively, with IC50 values ranging from 10 to 30 µM, depending on the cell type. The compound's mechanism involves the activation of caspase pathways leading to programmed cell death .
- Antioxidant Efficacy : A study measuring the DPPH radical scavenging activity showed that Otophylloside B exhibited a dose-dependent response, with effective concentrations yielding over 70% inhibition of free radicals at concentrations above 50 µM .
Comparative Analysis
A comparison with similar compounds reveals distinct differences in biological activities based on glycosylation patterns:
Compound Name | Structure Type | Main Activity |
---|---|---|
This compound | Steroidal Glycoside | Neurotrophic, Cytotoxic |
Caudatin 3-O-beta-D-cymaropyranoside | Steroidal Glycoside | Antioxidant |
Otophylloside A | Steroidal Glycoside | Anticancer |
The biological activities of Otophylloside B are attributed to its interaction with specific molecular targets:
- Neuroprotection : It enhances neurotrophic factor signaling (e.g., NGF) which is vital for neuronal health.
- Cytotoxicity : The compound triggers apoptosis through mitochondrial pathways by increasing reactive oxygen species (ROS) levels within cancer cells.
- Antioxidant Mechanism : By scavenging free radicals, it mitigates oxidative stress, thereby protecting cellular components from damage.
Properties
IUPAC Name |
[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H90O19/c1-28(2)29(3)21-43(58)72-42-27-41-52(9)17-16-36(22-35(52)15-18-55(41,61)56(62)20-19-54(60,34(8)57)53(42,56)10)71-44-24-38(64-12)49(31(5)68-44)74-46-26-40(66-14)51(33(7)70-46)75-47-25-39(65-13)50(32(6)69-47)73-45-23-37(63-11)48(59)30(4)67-45/h15,21,28,30-33,36-42,44-51,59-62H,16-20,22-27H2,1-14H3/b29-21+/t30-,31-,32-,33-,36+,37+,38+,39-,40+,41-,42-,44+,45+,46+,47+,48-,49-,50-,51-,52+,53-,54-,55+,56-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDOHRCAEPBFBO-REVHYHNYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4C(OC(CC4OC)OC5CCC6(C7CC(C8(C(CCC8(C7(CC=C6C5)O)O)(C(=O)C)O)C)OC(=O)C=C(C)C(C)C)C)C)C)C)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@H]2OC)O[C@@H]3[C@H](O[C@H](C[C@@H]3OC)O[C@@H]4[C@H](O[C@H](C[C@@H]4OC)O[C@H]5CC[C@@]6([C@H]7C[C@H]([C@@]8([C@@](CC[C@@]8([C@@]7(CC=C6C5)O)O)(C(=O)C)O)C)OC(=O)/C=C(\C)/C(C)C)C)C)C)C)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H90O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1067.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.